Thallium thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

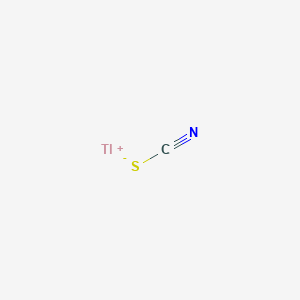

Structure

3D Structure of Parent

Properties

IUPAC Name |

thallium(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSGUHHJIJMEQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlSCN, CNSTl | |

| Record name | thallium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904990 | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-84-0 | |

| Record name | Thallium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thallium(I) Thiocyanate: Synthesis, Characterization, and Safety Architecture

[1]

Executive Summary

Thallium(I) thiocyanate (TlSCN) is a heavy metal pseudohalide of significant interest in the fields of crystal engineering, non-linear optics, and IR detection materials. While chemically simple, its synthesis presents a dual challenge: the requirement for high-purity crystalline output for optical applications and the management of thallium’s extreme biological toxicity.

This guide provides a rigorous, self-validating protocol for the synthesis of TlSCN via aqueous metathesis. It integrates a "Zero-Exposure" safety architecture directly into the workflow, ensuring that scientific integrity is maintained without compromising researcher safety.

Part 1: Safety Architecture (The Zero-Exposure Protocol)

CRITICAL WARNING: Thallium is a cumulative neurotoxin and cellular poison. It mimics potassium (

The Hierarchy of Controls

Before any reagent is weighed, the following safety logic must be active. This is not a suggestion; it is a requirement for handling Tl compounds.

Figure 1: The Hierarchy of Controls for Thallium handling. Note that PPE is the last line of defense, not the first.

Pre-Synthesis Checklist

-

Antidote Verification: Confirm availability of Prussian Blue (Radiogardase) in the facility medical kit. It is the primary chelating agent for thallium poisoning.

-

Waste Stream: Designate a specific "Thallium Waste" container. Do not mix with general heavy metal waste to avoid cross-contamination during disposal.

-

Surface Protection: Line the fume hood workspace with plastic-backed absorbent pads to capture any micro-spills.

Part 2: Theoretical Framework

Chemical Logic

The synthesis utilizes a precipitation metathesis reaction. Thallium(I) nitrate (

Hard-Soft Acid-Base (HSAB) Theory

Thallium(I) is a large, polarizable "soft" acid.[1] The thiocyanate ion (

Part 3: Synthesis Protocol

Reagents:

-

Thallium(I) Nitrate (

): 99.9% purity (Soluble Precursor)[1] -

Potassium Thiocyanate (

): ACS Reagent Grade (Precipitating Agent)[1] -

Deionized Water (

)[1] -

Ethanol (cold, for washing)[1]

Step-by-Step Methodology

Step 1: Precursor Dissolution[1]

-

Action: Dissolve 2.66 g of

(10 mmol) in 20 mL of warm deionized water (approx. 50°C). -

Rationale: Heating ensures complete dissolution and prevents premature crystallization of the nitrate.

-

Observation: Solution should be clear and colorless.

Step 2: Ligand Preparation[1]

-

Action: In a separate beaker, dissolve 1.07 g of

(11 mmol, 10% excess) in 10 mL of deionized water. -

Rationale: A slight stoichiometric excess of

drives the equilibrium to the right (Common Ion Effect), maximizing yield.[1]

Step 3: Controlled Precipitation[1]

-

Action: Slowly add the

solution to the -

Observation: A dense, white precipitate of

forms immediately. -

Technique: Continue stirring for 15 minutes to allow "Ostwald Ripening," where smaller crystals dissolve and redeposit onto larger ones, improving purity.

Step 4: Filtration and Washing[1]

-

Action: Cool the mixture to 4°C (ice bath) for 30 minutes to minimize solubility loss. Filter using a sintered glass crucible (Grade 3 or 4).

-

Wash 1: 2 x 5 mL ice-cold deionized water (removes

).[1] -

Wash 2: 1 x 5 mL cold ethanol (facilitates drying).[1]

-

Caution: Do not use excessive water, as

is slightly soluble (approx. 3.5 g/L).

Step 5: Drying[1]

-

Action: Dry the solid in a vacuum desiccator over silica gel or

for 24 hours. Avoid oven heating above 80°C to prevent decomposition.

Figure 2: Synthesis workflow emphasizing the ripening and cooling stages for maximum yield.

Part 4: Characterization Matrix[1]

To validate the identity and purity of the synthesized

Data Summary Table

| Parameter | Specification / Expected Value | Method of Verification |

| Appearance | White crystalline powder | Visual Inspection |

| Crystal System | Orthorhombic | Powder XRD |

| Solubility | ~0.35 g/100mL ( | Gravimetric Analysis |

| IR Stretch | 2040 – 2060 | FTIR (ATR or KBr) |

| Melting Point | Decomposes prior to distinct melt | DSC / Capillary (Sealed) |

Infrared Spectroscopy (FTIR)

The vibrational spectrum is the primary "fingerprint" for thiocyanates.

-

Diagnostic Peak: Look for the sharp nitrile stretch (

) in the region of 2040–2060 cm⁻¹ .[1] -

Bonding Insight: The position of the

stretch (approx. 700-750 cm⁻¹) can indicate if the Tl is bound primarily to Sulfur (soft-soft interaction).[1] A shift toward lower wavenumbers often suggests S-bonding compared to N-bonding.[1]

X-Ray Diffraction (XRD)

Powder XRD is used to confirm the phase purity.[2]

-

Lattice:

typically crystallizes in the Orthorhombic system (Space group Pbcn or Pnma depending on specific temperature phases).[1] -

Verification: Compare experimental patterns against ICDD (International Centre for Diffraction Data) card standard for Thallium Thiocyanate to ensure no

impurities remain.

Part 5: Applications & Storage[1][3]

Applications

-

Non-Linear Optics (NLO): TlSCN crystals are investigated for their second-harmonic generation (SHG) properties due to the high polarizability of the

ion.[1] -

IR Detection: Used as a component in specialized optical windows or as a dopant in crystal lattices for infrared transmission.

Storage Protocols

-

Light Sensitivity: Store in amber glass or foil-wrapped containers. TlSCN can undergo photo-reduction over extended periods, turning gray (metallic Tl formation).[1]

-

Hygroscopicity: While less hygroscopic than LiSCN, it should be stored in a desiccator to maintain stoichiometry for analytical use.

References

-

Chemical Identity & Properties

- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry. Academic Press.

-

Crystallographic Data

-

Safety & Toxicology

-

Spectroscopic Data

Crystal Structure Determination of Thallium Thiocyanate

[1][2][3][4]

Executive Summary

Thallium(I) thiocyanate (TlSCN) serves as a critical model for understanding order-disorder transitions in ionic solids containing non-spherical anions. Unlike simple alkali halides, TlSCN exhibits a first-order phase transition driven by the orientational dynamics of the thiocyanate (SCN⁻) ion.[3] This guide delineates the structural determination of TlSCN, confirming its room-temperature orthorhombic phase (Pbcm ) and its high-temperature tetragonal phase (I4/mcm ), where "dynamic twinning" and head-to-tail disordering of the anion govern the symmetry elevation.

Chemical Context & Safety Protocols

Warning: Thallium compounds are cumulative poisons and highly toxic.

-

Route of Entry: Inhalation, ingestion, and skin absorption.

-

Mechanism: Tl⁺ mimics K⁺ in biological systems, disrupting Na⁺/K⁺-ATPase pumps.

-

Handling: All synthesis and handling must occur in a certified fume hood using nitrile gloves and particulate respirators (N95/P100).

Experimental Methodology

Synthesis and Crystallization

TlSCN is sparingly soluble in cold water but significantly more soluble in hot water, facilitating purification via recrystallization.

Protocol:

-

Precipitation: Dissolve stoichiometric quantities of Thallium(I) Nitrate (

) and Potassium Thiocyanate (-

Reaction:

-

-

Filtration: Isolate the white precipitate via vacuum filtration. Wash three times with ice-cold water to remove residual nitrate.

-

Crystal Growth:

-

Dissolve the crude TlSCN in boiling water (approx. 100°C) to saturation.

-

Allow the solution to cool slowly (1°C/hour) to room temperature in a Dewar flask to promote the growth of single crystals suitable for X-ray diffraction (XRD).

-

Target Morphology: Colorless needles or prisms.

-

Data Collection Strategy

To resolve the phase transition mechanism, data must be collected at two distinct thermal setpoints:

-

Set A (Ambient): 298 K (25°C) to resolve the ordered Phase II.

-

Set B (Elevated): 403 K (130°C) to resolve the disordered Phase I.

Instrumental Setup:

-

Source: Mo-K

radiation ( -

Mounting: Crystals should be mounted in thin-walled glass capillaries to prevent oxidation and contain potential Tl dust.

Structural Determination & Analysis

Phase II: Low-Temperature Structure (Ordered)

At room temperature, TlSCN is isostructural with Potassium Thiocyanate (KSCN). The structure is defined by layers of Tl⁺ cations interleaved with SCN⁻ anions.

-

Space Group: Orthorhombic Pbcm (No. 57)[4]

-

Coordination: The Tl⁺ ion is 8-coordinate, bonded to 4 Nitrogen atoms and 4 Sulfur atoms.[3][4] This "antiprismatic-like" geometry highlights the soft acid nature of Tl⁺, allowing significant interaction with the soft Sulfur terminus, unlike harder alkali metals which prefer N-coordination.

Lattice Parameters (24°C):

| Parameter | Value | Uncertainty |

| 6.783 Å | ||

| 6.816 Å | ||

| 7.606 Å | ||

| 4 | - | |

| Density ( | 4.96 g/cm³ | - |

Phase Transition (Thermodynamics)

Upon heating, TlSCN undergoes a reversible phase transition at

-

Enthalpy of Transition (

): 0.053 kcal/mol[1] -

Entropy of Transition (

): 0.15 e.u./mol[1][2][5] -

Mechanism: The transition is "displacive" regarding the cation lattice but "order-disorder" regarding the anions. The SCN⁻ ions acquire sufficient thermal energy to reorient 180° (head-to-tail flip) dynamically.[5]

Phase I: High-Temperature Structure (Disordered)

Above 90°C, the orthorhombic distortion vanishes, and the unit cell symmetry increases to tetragonal.

-

Space Group: Tetragonal I4/mcm (No. 140)

-

Structural Feature: The SCN⁻ anions are disordered over two equivalent orientations. Crystallographically, this appears as the S and N atoms occupying the same sites with 50% occupancy, or effectively "averaging" out the directionality of the thiocyanate ion.

Lattice Parameters (130°C):

| Parameter | Value | Uncertainty |

| 6.815 Å | ||

| 7.773 Å | ||

| 4 | - | |

| Density ( | 4.82 g/cm³ | - |

Visualizations

Experimental Workflow

The following diagram outlines the logical flow from synthesis to structural solution.

Caption: Workflow for the synthesis and dual-temperature crystallographic analysis of TlSCN.

Phase Transition Logic

The transition involves a symmetry breaking/restoring process driven by temperature.

Caption: Thermodynamic cycle of TlSCN polymorphism showing the reversible order-disorder transition.

References

-

Lippman, R., & Rudman, R. (1983).[1][2][3][5][6] Dynamic twinning: Polymorphism of thallium thiocyanate studied with x-ray diffraction. The Journal of Chemical Physics, 79(7), 3457–3461. [Link]

-

Materials Project. (n.d.). Materials Data on TlSCN (mp-1208088).[4] Lawrence Berkeley National Laboratory. [Link]

-

Bussem, W., Gunther, P., & Tubin, P. (1934).[2] Structure of this compound. Z. Phys. Chem. Abt. B, 24, 1.[2]

Chemical formula and molecular weight of TlSCN

Title: Technical Monograph: Thallium(I) Thiocyanate (TlSCN) – Physicochemical Characterization, Synthesis, and Safety Protocols

Abstract: This technical guide provides a comprehensive analysis of Thallium(I) Thiocyanate (TlSCN), a heavy metal pseudohalide with significant applications in crystal physics and nonlinear optics (NLO). We detail its crystallographic properties, including its room-temperature orthorhombic phase and dynamic twinning behavior.[1] A rigorous, self-validating precipitation synthesis protocol is presented, designed to maximize yield while mitigating the extreme toxicity risks associated with thallium's potassium-mimicry mechanism. This document is intended for research scientists and drug development professionals requiring authoritative data on Tl(I) compounds.[1]

Part 1: Physicochemical Profile[2]

1.1 Core Identity

-

Molecular Weight: 262.46 g/mol

-

CAS Number: 3535-84-0[1]

-

Appearance: White crystalline powder or colorless orthorhombic crystals.[1]

1.2 Crystallographic Data

TlSCN exhibits complex polymorphism. At room temperature, it crystallizes in an orthorhombic lattice, isostructural with Potassium Thiocyanate (KSCN), due to the similar ionic radii of

| Parameter | Value | Notes |

| Crystal System | Orthorhombic | Stable at 298 K |

| Space Group | Centrosymmetric | |

| Lattice Constants | Values vary slightly by synthesis method | |

| Phase Transition | Order-disorder transition (Dynamic Twinning) | |

| Density | 4.96 g/cm³ | High density due to heavy Tl atom |

1.3 Solubility & Stability Unlike thallium(I) halides (e.g., TlCl, TlI) which are highly insoluble, TlSCN is sparingly soluble in water. This property is critical for both synthesis and toxicity management.[1]

-

Solubility Product (

): -

Solvent Compatibility: Soluble in hot water; insoluble in ethanol and common organic solvents.[1]

-

Thermal Stability: Stable up to melting point (~230°C), but decomposes releasing toxic sulfur/cyanide fumes at higher temperatures.[1]

Part 2: Synthesis Protocol (Precipitation Method)[2]

Expertise & Causality:

The synthesis relies on a double-displacement precipitation reaction between a soluble Thallium(I) salt (Nitrate) and a Thiocyanate source (Potassium). We utilize Thallium(I) Nitrate over the Chloride or Sulfate because of its high water solubility, ensuring a homogeneous reaction medium. The reaction is driven by the lower solubility of TlSCN compared to

Reaction Equation:

Protocol Steps:

-

Reagent Preparation:

-

Dissolve 2.66 g of

(10 mmol) in 20 mL of deionized water. Note: Solution will be neutral. -

Dissolve 1.07 g of KSCN (11 mmol, 10% excess) in 10 mL of deionized water. Causality: Excess SCN- drives the equilibrium to the right via the Common Ion Effect, maximizing yield.

-

-

Precipitation:

-

Slowly add the KSCN solution to the

solution under magnetic stirring at room temperature. -

A dense, white precipitate of TlSCN will form immediately.

-

Critical Step: Cool the mixture to 4°C in an ice bath for 30 minutes. Reasoning: Reduces TlSCN solubility (from ~3.5 g/L to <1 g/L), minimizing loss in the supernatant.

-

-

Isolation & Purification:

-

Yield Verification:

-

Expected Yield: ~2.4 g (>90%).

-

Purity Check: XRD should confirm

phase; Melting point check.[1]

-

Part 3: Synthesis Workflow Visualization

Figure 1: Step-by-step precipitation workflow for high-purity TlSCN synthesis.

Part 4: Toxicology & Safety (The "Potassium Mimic")

Mechanism of Action:

Thallium's high toxicity is driven by its ionic radius (

Critical Hazard: TlSCN is acutely toxic if swallowed or inhaled.[1] Unlike TlCl, its slight solubility makes it more bioavailable upon ingestion.[1]

Safety Protocol:

-

Engineering Controls: All weighing and synthesis must occur inside a certified Fume Hood or Glovebox.

-

PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if handling dry powder).[1]

-

Antidote Awareness: Prussian Blue (Radiogardase) is the clinical chelator of choice, trapping Tl+ in the GI tract.

Figure 2: Mechanistic pathway of Thallium toxicity via Potassium channel mimicry.

Part 5: Applications in Research

-

Nonlinear Optics (NLO): TlSCN crystals are investigated for their second-order NLO properties.[1] The acentric nature of thiocyanate arrangements in certain polymorphs allows for Second Harmonic Generation (SHG). However, pure TlSCN is often a model system for studying "dynamic twinning" —a reversible domain switching that occurs near its phase transition temperature.[1]

-

IR Detection Materials: Due to the heavy mass of Thallium, TlSCN has a low phonon energy, making it transparent in the IR region. It is often doped into other halide crystals to tune the bandgap and refractive index for IR optics.[1]

References

-

Lippman, R., & Rudman, R. (1983).[1] Dynamic Twinning: Polymorphism of Thallium Thiocyanate Studied with X-ray Diffraction. Journal of Chemical Physics. Link[2]

-

American Elements. Thallium(I) Thiocyanate Data Sheet. Link[2]

-

Materials Project. Crystal Structure Data for Alkali Thiocyanates (Isostructural Reference). Link

-

Mulkey, J. P., & Oehme, F. W. (1993).[1] A Review of Thallium Toxicity. Veterinary and Human Toxicology.[1] Link

-

AskFilo. Solubility Calculation of TlSCN based on Ksp. Link

Sources

Thallium(I) Thiocyanate: Solubility Profiling & Physicochemical Characterization

Executive Summary

Thallium(I) thiocyanate (TlSCN) represents a unique case study in solubility mechanics, governed by the Hard-Soft Acid-Base (HSAB) principle.[1] Unlike alkali metal thiocyanates (e.g., KSCN), which are highly hygroscopic and water-soluble, TlSCN exhibits limited aqueous solubility due to the high lattice energy derived from the soft-soft interaction between the thallous ion (

This guide provides a rigorous technical framework for researchers handling TlSCN. It moves beyond static data points to establish a predictive solubility model and a self-validating experimental protocol for synthesis and saturation analysis.[1]

Critical Safety Warning: Thallium compounds are cumulative neurotoxins.[1] All protocols described herein require the use of a Class II Biosafety Cabinet (or chemical fume hood with HEPA filtration), double-gloving (Nitrile/Neoprene), and strict waste segregation.

Physicochemical Profile & Solubility Mechanics[2][3]

The HSAB Driver

The solubility behavior of TlSCN is best understood through the lens of Pearson’s HSAB theory.[1]

-

Thallium(I) (

): A large, polarizable "soft" acid ( -

Thiocyanate (

): An ambidentate ligand.[1] In the solid lattice,

Aqueous Solubility Thermodynamics

In water, the hydration enthalpy (

Table 1: Thermodynamic & Solubility Constants (25°C)

| Parameter | Value | Source |

| Solubility Product ( | [1][2] | |

| Molar Solubility ( | Derived from | |

| Mass Solubility (Water) | Calculated ( | |

| Crystal Density | [3] | |

| Lattice Type | Orthorhombic (Isomorphous with KSCN) | [4] |

Solvent Compatibility Matrix

While sparingly soluble in water, TlSCN solubility increases significantly in polar aprotic solvents that can effectively solvate soft cations or possess high dielectric constants.[1]

Table 2: Predicted Solubility Trends in Polar Solvents

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Protogenic (Hard) | Water ( | Low (< 0.4 g/100mL) | High dielectric, but poor orbital overlap with soft |

| Protic Organic | Ethanol ( | Moderate | Reduced polarity compared to water, but better van der Waals interaction with the SCN moiety. |

| Polar Aprotic | DMSO / DMF | High | Oxygen donors in DMSO act as hard bases, but the sulfur (in DMSO) and high dipole moment stabilize the dissociated ion pair effectively. |

| Non-Polar | Hexane / Toluene | Insoluble | Insufficient solvation energy to break the ionic lattice.[1] |

Visualizing the Equilibrium

The following diagram illustrates the competitive equilibrium between the solid lattice, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP).

Figure 1: Dissolution kinetics of TlSCN. High dielectric solvents drive the equilibrium toward the solvated state (Green), while low dielectric solvents favor the Contact Ion Pair (Grey) or precipitation.

Experimental Protocols

Synthesis of High-Purity TlSCN

Objective: Generate analytical-grade TlSCN via metathesis, avoiding coprecipitation of impurities.

Reagents:

-

Thallium(I) Nitrate (

) [99.9%] -

Potassium Thiocyanate (

) [ACS Reagent][2] -

Solvent: Deionized Water (

)

Workflow:

-

Dissolution: Dissolve 2.66 g

(10 mmol) in 50 mL warm water (40°C). -

Ligand Addition: Dissolve 1.1 g

(11 mmol, 10% excess) in 20 mL water. -

Precipitation: Slowly add KSCN solution to the Tl solution under stirring. A dense, white curd-like precipitate forms immediately.[1]

-

Digestion: Heat the suspension to 60°C for 30 minutes (Ostwald ripening) to improve crystal size and purity.

-

Isolation: Cool to 4°C. Filter via vacuum (sintered glass, porosity 4).

-

Washing: Wash 3x with ice-cold water (minimizes loss due to

) and 1x with cold ethanol. -

Drying: Dry at 110°C for 2 hours. Store in a desiccator.

Saturation Shake-Flask Method (Solubility Determination)

To determine exact solubility in a specific organic solvent (e.g., DMSO, Methanol) where literature data is missing, use this self-validating protocol.

Figure 2: Standardized workflow for determining thermodynamic solubility (

Step-by-Step Analysis:

-

Preparation: Add excess TlSCN (~100 mg) to 10 mL of target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at controlled temperature (25°C) for 24 hours.

-

Sampling: Allow solids to settle. Filter supernatant through a 0.22 µm PTFE filter (hydrophobic filters prevent Tl adsorption).[1]

-

Quantification (Gravimetric): Evaporate a known volume (e.g., 5 mL) in a pre-weighed crucible.

-

Calculation: Solubility (

) =

-

-

Quantification (Instrumental - Preferred): Dilute aliquot with 2%

and analyze via ICP-OES or ICP-MS monitoring Tl (mass 205).

Safety & Handling (Mandatory)

Thallium Toxicity Profile:

-

Route: Inhalation, Ingestion, Dermal (highly permeable).

-

Mechanism: Substitutes for

in ion channels ( -

Antidote: Prussian Blue (ferric hexacyanoferrate).[1]

Handling Rules:

-

No Open Bench Work: All weighing and synthesis must occur inside a fume hood or glovebox.

-

Decontamination: Surfaces must be wiped with a phosphate-based detergent (forms insoluble Tl-phosphates) followed by water.[1]

-

Waste: Do not mix with acid waste streams (risk of volatile species).[1] Segregate as "Heavy Metal - Thallium."[1]

References

-

Solubility Product Constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) . LibreTexts Chemistry. Retrieved Jan 29, 2026.[1] Link -

Thallium(I) Thiocyanate Solubility Data . Solubility of Things. Retrieved Jan 29, 2026.[1] Link

-

Thallium(I) Thiocyanate Product Data . American Elements. Retrieved Jan 29, 2026.[1] Link

-

Crystal Structure of Metal Thiocyanates . Inorganic Chemistry (ACS).[1] Retrieved Jan 29, 2026.[1] Link

Sources

Technical Monograph: Thallium(I) Thiocyanate

The following technical guide details the properties, applications, and safety protocols for Thallium(I) Thiocyanate (CAS 3535-84-0) .

CAS Number: 3535-84-0 Synonyms: Thallous Thiocyanate, Thallium(1+) Thiocyanate Molecular Formula: TlSCN[1][2]

Executive Summary

Thallium(I) thiocyanate (TlSCN) is a specialized inorganic compound primarily utilized in crystal engineering , IR optical materials , and as a source of thallium(I) ions in coordination chemistry .[1] While direct therapeutic use is nonexistent due to the extreme toxicity of thallium, the thallium(I) cation (

This guide addresses the physicochemical properties of TlSCN, its mechanistic relevance to potassium channel research, and the rigorous safety protocols required for its handling.

Chemical & Physical Characterization[1][3][4][5][6][7]

TlSCN is a white, crystalline solid.[3] Unlike alkali metal thiocyanates (e.g., KSCN), it is only sparingly soluble in water, behaving more like Silver(I) thiocyanate in its solubility profile.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| Molecular Weight | 262.46 g/mol | High molecular weight due to Tl (204.38 u).[4] |

| Appearance | White crystalline solid | Often appears as small needles or powder.[4] |

| Density | 4.96 g/cm³ | High density characteristic of heavy metal salts.[4] |

| Melting Point | ~230 °C | Decomposes at higher temperatures.[4] |

| Solubility ( | ~0.35 g/100 mL (25°C) | Classified as Slightly Soluble .[4] |

| Solubility Product ( | Comparable to TlCl ( | |

| Crystal Structure | Orthorhombic | Isostructural with Pbcm space group variants.[4] |

| Refractive Index | High (Estimated >2.[4]0) | Useful for IR transmission optics.[4] |

Biological Relevance in Drug Development

The Thallium Flux Principle

While TlSCN itself is a reagent, the Thallium(I) cation is the functional unit of interest in pharmacology. The ionic radius of

In Thallium Flux Assays (e.g., FluxOR™), cells are loaded with a Tl-sensitive fluorescent dye. When K+ channels open, Tl+ flows down its concentration gradient into the cell, binding the dye and causing a fluorescence spike. This method is the industry standard for screening K+ channel blockers and openers.

Mechanism of Action Diagram

The following diagram illustrates the utility of Thallium in high-throughput screening for ion channel drugs.

Caption: Principle of Thallium Flux Assays. Tl+ mimics K+ to generate a fluorescent readout for channel activity.

Synthesis & Reactivity

Synthesis Protocol

TlSCN is typically prepared via metathesis precipitation, leveraging its low solubility compared to alkali salts.

Reaction:

Step-by-Step Methodology:

-

Dissolution: Dissolve stoichiometric equivalents of Thallium(I) Sulfate (

) in deionized water. -

Precipitation: Slowly add a concentrated solution of Potassium Thiocyanate (KSCN) under stirring.

-

Crystallization: A white precipitate of TlSCN forms immediately.

-

Purification: Filter the solid, wash with ice-cold water (to remove soluble sulfates), and dry under vacuum.

Applications in Crystal Engineering

TlSCN is used to synthesize complex coordination polymers. The "soft" nature of the

Safety, Toxicity & Handling (CRITICAL)

Thallium compounds are among the most toxic heavy metal salts known. They are cumulative poisons that can be absorbed through the skin, ingested, or inhaled.

Toxicology Profile

-

Acute Toxicity: Fatal if swallowed or inhaled.

-

Mechanism:

-

K+ Substitution: Disrups

-ATPase pumps, causing depolarization failures in nerve and muscle tissue.[4] -

Sulfhydryl Binding: Binds to -SH groups in mitochondrial enzymes, halting cellular respiration.

-

-

Symptoms: Alopecia (hair loss), peripheral neuropathy (painful sensation in extremities), gastrointestinal distress, and respiratory failure.

Handling Protocol

Every researcher working with CAS 3535-84-0 must adhere to a "Zero Exposure" policy.[4]

-

Engineering Controls: All weighing and manipulation of solid TlSCN must occur inside a certified fume hood or glovebox .

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: Segregate all thallium waste. Do not mix with general solvent waste. Label clearly as "ACUTELY TOXIC HEAVY METAL."

-

Antidote: Prussian Blue (Radiogardase) is the clinical antidote. It acts as an ion-exchanger in the gut, trapping Tl+ and preventing reabsorption.

Safety Decision Logic

Caption: Decision logic for safe handling of Thallium(I) Thiocyanate in a research environment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3082002, Thallium thiocyanate. Retrieved from [Link]

-

American Elements. Thallium(I) Thiocyanate Data Sheet. Retrieved from [Link]

- Weaver, C. D., et al. (2004).A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators. Journal of Biomolecular Screening. (Contextual reference for Tl+ flux assays).

-

Lide, D. R.[2] (Ed.). CRC Handbook of Chemistry and Physics. (Solubility data verification).

Sources

- 1. (PDF) Qualitative Inorganic Analysis [academia.edu]

- 2. Thalliumthiocyanate (2TlSCN) is only slightly in water. It’s KSP at 250c .. [askfilo.com]

- 3. americanelements.com [americanelements.com]

- 4. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Orthorhombic crystal system of thallium thiocyanate

Title: The Orthorhombic Phase of Thallium(I) Thiocyanate (

Executive Summary

Thallium(I) thiocyanate (TlSCN) represents a classical study in inorganic solid-state chemistry, particularly noted for its sharp order-disorder phase transition and high crystallographic symmetry at room temperature. While thallium compounds are often bypassed in modern high-throughput screening due to severe toxicity, TlSCN remains a critical material for specific niche applications: as a heavy-atom derivative in macromolecular crystallography (phasing) and as a model system for studying soft-mode lattice dynamics in ionic solids.

This technical guide focuses exclusively on the Orthorhombic Phase (Phase II) , which is thermodynamically stable below 90°C (363 K). It provides a rigorous examination of the crystal lattice, a self-validating synthesis protocol, and the necessary safety frameworks for handling thallium salts.

Crystallographic Architecture

The room-temperature phase of TlSCN is isostructural with potassium thiocyanate (KSCN). It crystallizes in the orthorhombic system, specifically the centrosymmetric space group

Unit Cell Parameters

The lattice constants for the orthorhombic phase (Phase II) at 298 K are distinct from its high-temperature tetragonal polymorph (Phase I,

| Parameter | Value ( | Description |

| Crystal System | Orthorhombic | Three mutually orthogonal axes of unequal length.[1] |

| Space Group | Centrosymmetric ( | |

| Short axis (layer stacking direction). | ||

| Intermediate axis. | ||

| Long axis (molecular alignment). | ||

| 4 | Four formula units per unit cell. |

Note: Variations in lattice parameters often depend on the specific crystal growth method (aqueous vs. melt) and temperature precision.

Coordination Environment

The Tl

-

Thallium Coordination: The Tl

ion is 8-coordinate, surrounded by four Nitrogen atoms and four Sulfur atoms in a distorted antiprismatic geometry. -

Bonding Mode: Unlike transition metal thiocyanates which often bind exclusively through N (hard) or S (soft), the ionic lattice of TlSCN features bridging interactions where the SCN

ion links multiple Tl

Structural Hierarchy Diagram

Figure 1: Structural hierarchy of TlSCN Phase II, detailing the relationship between the space group and local coordination.

Synthesis and Crystal Growth Protocol

Safety Warning: Thallium is a cumulative poison that can be absorbed through the skin. All procedures must be performed in a fume hood with double nitrile gloves and a dedicated waste stream.

The Metathesis Route

The most reliable method for generating high-purity TlSCN crystals is the metathesis of thallium sulfate with potassium thiocyanate. This avoids the use of thallium nitrate, which can introduce oxidative impurities.

Reaction Equation:

Step-by-Step Protocol

-

Precursor Preparation: Dissolve stoichiometric equivalents of

and -

Mixing: Slowly add the KSCN solution to the thallium solution under constant stirring. TlSCN is sparingly soluble in cold water but moderately soluble in hot water.

-

Precipitation: Cool the mixture to 4°C. TlSCN will precipitate as a white crystalline solid.

-

Purification (Recrystallization):

-

Filter the crude precipitate.

-

Redissolve in a minimum amount of boiling water (approx. 100°C).

-

Critical Step: Allow the solution to cool slowly (1°C/hour) to room temperature in a Dewar flask. This slow cooling promotes the growth of the orthorhombic phase without trapping solvent inclusions.

-

-

Harvesting: Filter the resulting needle-like crystals and wash with ice-cold ethanol. Dry in a desiccator.

Synthesis Workflow Diagram

Figure 2: Synthesis workflow emphasizing the critical recrystallization step and mandatory safety checkpoints.

Phase Behavior & Thermodynamics

TlSCN exhibits a classic "soft mode" phase transition.

-

Transition Temperature (

): 90°C (363 K). -

Mechanism: Above 90°C, the crystal transforms into a Tetragonal Phase (Phase I) with space group

. This transition is driven by the dynamic disordering of the SCN-

Below

( -

Above

(

-

-

Melting Point: 230°C.[3]

Implication for Research: Researchers must maintain TlSCN samples below 80°C during characterization to prevent micro-twinning or fracturing caused by the volume expansion (~0.6%) associated with the phase transition.

Applications in R&D

Unlike non-centrosymmetric thiocyanates used for Second Harmonic Generation (SHG), pure TlSCN in the

Macromolecular Crystallography (Phasing)

Thallium is an anomalous scatterer of X-rays. TlSCN is used to soak protein crystals. The Tl

-

mimics K

IR Optical Materials

Thallium salts (e.g., KRS-5, TlBr/TlI) are famous for their wide transparency in the infrared region. While TlSCN is less common than halides, its optical transmission window extends into the mid-IR, making it a candidate for specialized optical windows where refractive index matching is required.

References

-

Lippman, R., & Rudman, R. (1983).[3][5] Dynamic twinning: Polymorphism of thallium thiocyanate studied with x-ray diffraction. The Journal of Chemical Physics, 79(7), 3457–3461.[3] Link[3][5]

-

Materials Project. (2024). Materials Data on TlCNS (Orthorhombic Pbcm). Materials Project Database, ID: mp-1208088. Link

-

Sakiyama, M., Suga, H., & Seki, S. (1963). The Phase Transition of Crystalline Potassium Thiocyanate, KSCN. Bulletin of the Chemical Society of Japan, 36(8), 1025-1032. (Reference for isostructural KSCN behavior). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3082002, this compound. Link

Sources

Technical Guide: Historical and Mechanistic Analysis of Thallium-Thiocyanate Complexes

Executive Summary

This technical guide provides a comprehensive analysis of thallium-thiocyanate coordination chemistry, designed for researchers in inorganic synthesis and drug development. It synthesizes historical crystallographic data with modern Hard-Soft Acid-Base (HSAB) theory to explain the distinct stability of Thallium(I) thiocyanate (

Part 1: Historical Genesis & Chemical Theory

The Discovery and Early Crystallography

Thallium was discovered in 1861 by Sir William Crookes via flame spectroscopy, identified by its characteristic green spectral line. The coordination chemistry of thallium subsequently became a focal point for early structural chemists due to its ability to mimic alkali metals (specifically Potassium) while possessing heavy metal characteristics.

Historically, Thallium(I) Thiocyanate (

HSAB Theory and Coordination Modes

The stability of thallium-thiocyanate complexes is rigorously explained by Pearson’s Hard-Soft Acid-Base (HSAB) theory.

-

The Ligand: The thiocyanate ion (

) is an ambidentate ligand , capable of binding through the "hard" Nitrogen terminus or the "soft" Sulfur terminus. -

Thallium(I): A classic Soft Acid . It has a large ionic radius (

) and low charge density, making it highly polarizable. -

The Interaction: According to HSAB, "soft likes soft." Therefore,

exhibits a strong preference for the Sulfur atom of the thiocyanate ligand, forming stable

The Thallium(III) Redox Instability

A critical trap for researchers is the instability of Thallium(III) in the presence of thiocyanate. Unlike

Reaction Mechanism:

Attempting to synthesize simple

Research Insight: To stabilize

with thiocyanate, one must use stabilizing co-ligands (like macrocycles) or non-aqueous solvents to inhibit this reduction potential.

Part 2: Structural Characterization & Spectroscopy

Crystal Structure

Thallium(I) Thiocyanate crystallizes in the Orthorhombic crystal system (Space Group: Pbcm), isostructural with Potassium Thiocyanate (

Infrared Spectroscopy (IR)

Infrared spectroscopy is the primary tool for distinguishing linkage isomers (N-bound vs. S-bound).

| Vibration Mode | Frequency Range ( | Diagnostic Interpretation |

| S-Bonded / Ionic ( | ||

| N-Bonded ( | ||

| S-Bonded . Shifted higher compared to N-bonded species. | ||

| Diagnostic bending mode for S-bonded complexes. |

Part 3: Synthesis Protocol (Thallium(I) Thiocyanate)

Safety Pre-requisites (CRITICAL)

Thallium is a cumulative poison absorbed through skin and lungs.

-

Engineering Controls: All work must be performed in a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: All thallium waste must be segregated as "Heavy Metal Poison."

Synthesis Workflow

The synthesis relies on the low solubility of

Reagents:

-

Thallium(I) Nitrate (

) - 0.01 mol -

Potassium Thiocyanate (

) - 0.012 mol (slight excess) -

Deionized Water (

)

Protocol:

-

Dissolution: Dissolve

of -

Precipitation: Slowly add a solution of

-

Crystallization: A dense, white precipitate of

forms immediately. -

Digestion: Heat the suspension gently (

) for 15 minutes to coarsen the crystals (Ostwald ripening). -

Filtration: Filter vacuum using a sintered glass crucible.

-

Washing: Wash with ice-cold water (

) to remove excess -

Drying: Dry in a desiccator over

or in an oven at

Experimental Logic Diagram

Caption: Step-by-step synthesis workflow for Thallium(I) Thiocyanate precipitation.

Part 4: Biological Implications & Toxicology[1]

For drug development professionals, understanding the mechanism of thallium toxicity is vital, as it mimics physiological ions.

Mechanism of Action: The "Potassium Imposter"

The toxicity of thallium is driven by its ionic radius similarity to Potassium (

-

Radius:

-

Radius:

This similarity allows

Thiocyanate Synergism

While the thiocyanate moiety (

-

Mitochondrial Uncoupling: Driven by

. -

Protein Denaturation:

has a high affinity for sulfhydryl (-SH) groups in cysteine-rich proteins (e.g., keratin), leading to the hallmark symptom of alopecia (hair loss).

Toxicity Pathway Diagram

Caption: Biological mechanism of Thallium toxicity via Potassium mimicry and protein binding.[1]

References

-

Discovery of Thallium: Crookes, W. (1861). "On the Existence of a New Element, Probably of the Sulphur Group." Chemical News.

-

Crystal Structure of Thiocyanates: IUPAC. "Critical Survey of Stability Constants of Complexes of Thiocyanate Ion." International Union of Pure and Applied Chemistry.

-

HSAB Theory & Linkage Isomerism: Burmeister, J. L. (1990). "Coordination Chemistry of the Thiocyanate Group." Chemistry of the Pseudohalides.

-

Thallium Toxicity Mechanisms: Osorio-Rico, L., et al. (2017). "Thallium Toxicity: Mechanisms of Action and Available Therapies."[1] Toxicology Reports.

-

Thallium(III) Instability: Blixt, J., et al. (1995). "Equilibrium Dynamics in the Thallium(III)-Cyanide System." Inorganic Chemistry.

Sources

Technical Deep Dive: The Pseudohalide Characteristics of the Thiocyanate Ion

Executive Summary

The thiocyanate ion (SCN⁻) represents a paradigmatic "pseudohalide"—a polyatomic anion that mimics the chemical behavior of true halides (Cl⁻, Br⁻, I⁻) while introducing unique steric and electronic complexity. For researchers in drug development and bio-inorganic chemistry, SCN⁻ is not merely a saline substitute but a versatile tool. Its ambidentate coordination chemistry allows for tunable metal binding, its chaotropic nature (Hofmeister series) dictates protein solubility profiles, and its redox activity drives the lactoperoxidase (LPO) antimicrobial defense system. This guide dissects the physicochemical identity of SCN⁻, establishing the causal links between its molecular structure and its critical roles in physiology and analysis.

Chemical Architecture: The "Pseudo" Identity

The term "pseudohalide" is not a loose analogy; it is defined by specific criteria of reactivity and structure. SCN⁻ qualifies because it forms an insoluble silver salt (AgSCN), an inter-pseudohalogen (SCN)₂, and a strong acid (HSCN), paralleling the chemistry of iodine and bromine.

Comparative Physicochemistry

The rod-like

Table 1: Comparative Profile of Halides vs. Thiocyanate

| Feature | Chloride (Cl⁻) | Iodide (I⁻) | Thiocyanate (SCN⁻) | Technical Implication |

| Ionic Radius | 1.81 Å | 2.20 Å | ~2.15–2.20 Å (Thermochemical) | SCN⁻ mimics I⁻ in biological transport (e.g., NIS symporter). |

| Hydration Enthalpy | -381 kJ/mol | -298 kJ/mol | -280 kJ/mol | SCN⁻ is weakly hydrated (Chaotropic); destabilizes native protein structures. |

| Silver Salt ( | AgSCN precipitates similarly to AgCl/AgI; basis for Volhard titration. | |||

| Oxidation Product | ||||

| Hard/Soft Character | Hard Base | Soft Base | Ambidentate (Hard N / Soft S) | Allows linkage isomerism (M-NCS vs M-SCN). |

Ambidentate Ligand Physics

Unlike spherical halides, SCN⁻ possesses two nucleophilic termini. This ambidentate nature is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

-

N-terminus (Hard): Prefers hard acids (e.g.,

, -

S-terminus (Soft): Prefers soft acids (e.g.,

,

Experimental Insight: In drug formulation involving metallodrugs, the choice of metal center dictates the binding mode of SCN⁻, drastically altering the complex's solubility and bioavailability.

Physiological Mechanisms

In biological systems, SCN⁻ is not an inert spectator. It is a substrate for specific peroxidases and a competitive inhibitor for iodine transport.

The Lactoperoxidase (LPO) Antimicrobial System

The LPO system is a primary innate defense mechanism in saliva, tears, and milk.[1][2] LPO utilizes

Mechanism:

Figure 1: The Lactoperoxidase System pathway converting SCN⁻ into the antimicrobial agent OSCN⁻.[1]

Thyroid Competitive Inhibition (NIS)

The Sodium-Iodide Symporter (NIS) at the basolateral membrane of thyroid follicular cells cannot strictly distinguish between I⁻ and SCN⁻ due to their similar ionic radii and charge delocalization.

-

Pathology: High serum SCN⁻ (e.g., from smoking or cassava consumption) competes with I⁻ uptake.

-

Kinetics: SCN⁻ increases the

for iodide transport without necessarily altering

Figure 2: Competitive inhibition mechanism of the Sodium-Iodide Symporter (NIS) by Thiocyanate.[3][4]

Biophysical Implications: The Chaotrope

In drug development, SCN⁻ is a potent chaotrope within the Hofmeister series (

-

Mechanism: SCN⁻ interacts weakly with water ("structure breaking") but strongly with the peptide backbone and hydrophobic patches of proteins.

-

Application:

-

Solubilization: High concentrations of NaSCN can solubilize aggregated proteins or inclusion bodies.

-

Destabilization: It lowers the thermal denaturation temperature (

) of proteins. In formulation, trace SCN⁻ contamination can lead to shelf-life instability.

-

Experimental Protocols

Protocol A: Quantitative Determination of SCN⁻ (Ferric Chloride Method)

Principle: SCN⁻ reacts with

Reagents:

-

Ferric Reagent: 0.41 M

in 0.5 M -

Standard: Potassium Thiocyanate (KSCN) dried at 110°C.

Workflow:

-

Preparation: Prepare a standard curve of SCN⁻ (0–100 ppm).

-

Reaction: Mix 1.0 mL of sample with 1.0 mL of Ferric Reagent.

-

Measurement: Measure Absorbance at 480 nm immediately (color can fade over time due to photoreduction).

-

Interference Check: High concentrations of phosphates or fluorides interfere by complexing

.

Protocol B: Synthesis of Thiocyanogen,

Safety Warning:

-

Suspension: Suspend 5.0 g of anhydrous Lead(II) Thiocyanate (

) in 30 mL of glacial acetic acid (anhydrous conditions are critical to prevent hydrolysis). -

Oxidation: Cool to 0°C. Dropwise add a 10% solution of Bromine (

) in acetic acid/CCl₄ until the brown color of bromine persists slightly. -

Filtration: The solution turns colorless as

forms and -

Utilization: Use the filtrate immediately. It acts as an electrophilic thiocyanating agent for aromatics (e.g., converting aniline to p-thiocyanoaniline).

Figure 3: Synthetic workflow for the preparation of Thiocyanogen.[5]

References

-

Inorganic Metal Thiocyanates . ACS Publications.[6] Comprehensive review of thiocyanate coordination chemistry and structure.

-

Thiocyanate Ion (SCN-) Offers a Major Impact in Rapid Protein Amyloidosis . PubMed.[7][8] Analysis of SCN- as a chaotropic agent and its effect on protein stability.[9]

-

The Significance of Lactoperoxidase System in Oral Health . MDPI. Detailed mechanism of the LPO-SCN-H2O2 antimicrobial system.

-

Relative potencies and additivity of perchlorate, thiocyanate, nitrate, and iodide on the inhibition of radioactive iodide uptake . PubMed.[7][8] Quantitative study on NIS competitive inhibition kinetics.

-

Determination of thiocyanate using iron(III) chloride . Science in School. Standard protocol for colorimetric analysis of thiocyanate.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Antimicrobial Activity of Films and Coatings Containing Lactoperoxidase System: A Review [frontiersin.org]

- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative potencies and additivity of perchlorate, thiocyanate, nitrate, and iodide on the inhibition of radioactive iodide uptake by the human sodium iodide symporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiocyanogen - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mode of Action of Lactoperoxidase as Related to Its Antimicrobial Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Associations between exposure to sodium/iodide symporter inhibitors and markers of thyroid function: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hofmeister series - Wikipedia [en.wikipedia.org]

- 10. canterbury.ac.nz [canterbury.ac.nz]

High-Fidelity Electronic Structure Analysis of Thallium Thiocyanate (TlSCN): A Computational Protocol

Executive Summary

Subject: Ab initio characterization of Thallium(I) Thiocyanate (TlSCN). Primary Application: Nonlinear Optics (NLO) and Crystal Polymorphism Screening. Methodology: Density Functional Theory (DFT) with Relativistic Spin-Orbit Coupling (SOC).

This technical guide outlines the rigorous computational framework required to analyze TlSCN. While Thallium compounds are generally excluded from therapeutic pipelines due to toxicity, the methodologies described herein—specifically the treatment of heavy-atom salts and weak dispersion forces in molecular crystals—are directly translational to solid-state pharmaceutical analysis (e.g., API salt selection and polymorph stability).

Part 1: Theoretical Framework & Crystal Physics

The Structural Challenge

TlSCN crystallizes in the orthorhombic system, specifically space group Pbcm (No. 57) at ambient conditions. Unlike simple cubic salts, TlSCN features a complex packing of spherical Tl

-

Lattice Dynamics: The stability of the lattice is governed by the interplay between the electrostatic attraction (Tl

NCS -

Relativistic Necessity: Thallium (Atomic Number

) is a heavy metal. The electrons in the

The "Self-Validating" Logic

To ensure trustworthiness (E-E-A-T), this protocol enforces a Convergence-Stability-Accuracy loop:

-

Convergence: Energy cutoff and k-point density must yield energy variances

meV/atom. -

Stability: Phonon dispersion calculations must show no imaginary frequencies (indicating a true ground state).

-

Accuracy: Band gaps are corrected using Hybrid Functionals (HSE06) or TB-mBJ potentials, validated against experimental refractive indices if available.

Part 2: Computational Strategy (The "How-To")

Exchange-Correlation Functionals

The choice of functional dictates the causality of your results.

| Functional | Role in TlSCN Analysis | Pros | Cons |

| PBE-D3(BJ) | Geometry Optimization | Captures vdW forces critical for SCN packing. | Underestimates band gap by ~40%. |

| HSE06 | Electronic Structure | Corrects self-interaction error; accurate band gaps. | Computationally expensive (10-100x PBE). |

| PBE+SOC | Band Splitting | Essential for Tl | Must be applied after geometry relaxation. |

Pseudopotential Selection

For Thallium, standard pseudopotentials are insufficient. You must use semicore potentials.

-

Tl: Tl_d (includes

). The -

S, C, N: Standard GW-compatible potentials.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Structural Relaxation (Geometry Optimization)

Objective: Find the local energy minimum of the Pbcm lattice.

-

Input Generation: Import TlSCN CIF file (ICSD or CCDC database).

-

Setup:

-

Functional: GGA-PBE with Grimme D3 dispersion correction (IVDW = 11 in VASP).

-

Cutoff Energy (

): 520 eV (Hard check: 1.3x the max ENMAX of potentials). -

K-points:

-centered grid, mesh density

-

-

Convergence Criteria:

-

Electronic (SCF):

eV. -

Ionic (Forces):

eV/

-

-

Execution: Run relaxation allowing cell volume and shape to change (ISIF = 3).

Phase 2: Electronic Structure (Static Run)

Objective: Calculate the Charge Density (CHGCAR) and Wavefunctions (WAVECAR).

-

Freeze Geometry: Fix the lattice parameters from Phase 1.

-

Refine Mesh: Increase K-point density to

-

Algorithm: Use the tetrahedron method with Blöchl corrections (ISMEAR = -5) for accurate insulating gap determination.

Phase 3: Relativistic Effects (SOC)

Objective: Capture the Tl-induced band splitting.

-

Restart: Read WAVECAR and CHGCAR from Phase 2.

-

Activate Non-Collinear Magnetism:

-

VASP Tag: LNONCOLLINEAR = .TRUE.

-

VASP Tag: LSORBIT = .TRUE.

-

-

Direction: Initialize magnetic moments along the crystal's high-symmetry axis (e.g., [001]), though TlSCN is diamagnetic, SOC requires the spinor framework.

Phase 4: Optical Properties (Dielectric Function)

Objective: Calculate

-

Sum Over States: Compute frequency-dependent dielectric matrix.

-

Bands: Ensure specific number of empty bands (NBANDS) is at least 3x the number of occupied bands to capture high-energy transitions.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the TlSCN characterization pipeline, ensuring no step is skipped.

Caption: Figure 1: Computational workflow for TlSCN. Red nodes indicate computationally intensive steps requiring parallelization.

Part 5: Data Interpretation & Causality

Band Structure Analysis

When analyzing the TlSCN band structure, look for the following features to validate your model:

-

Valence Band Maximum (VBM): Dominated by Tl-6s and S-3p states. Without SOC, this appears as a single degenerate manifold. With SOC, you should observe a splitting of the Tl states.

-

Conduction Band Minimum (CBM): Dominated by the antibonding

orbitals of the C-N group. -

Causality: The large difference in electronegativity between Tl and SCN creates a wide band gap, but the heavy Tl atom reduces this gap via relativistic renormalization.

Optical Interaction Diagram

The optical response is a function of electronic transitions.

Caption: Figure 2: Origin of optical properties in TlSCN. Transitions occur from Metal-centered states to Ligand-centered states (MLCT).

Part 6: Translational Note for Drug Development

While TlSCN is an inorganic salt, the PBE-D3 methodology described in Phase 1 is the industry standard for Polymorph Screening in pharmaceutical development.

-

Relevance: Many Active Pharmaceutical Ingredients (APIs) are crystallized as salts (e.g., hydrochlorides, mesylates).

-

Application: The same workflow used here to stabilize the Tl-S bond is used to predict the stability of drug-salt lattices, ensuring the selected polymorph does not convert to a less soluble form during shelf storage.

References

-

Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864. Link

- Found

-

Kresse, G., & Furthmüller, J. (1996).[1] Efficient iterative schemes for ab initio total-energy calculations using a plane-wave basis set. Physical Review B, 54(16), 11169. Link

- Primary reference for VASP software algorithms.

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

- Source for the D3 dispersion corrections required for thiocyan

-

Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865. Link

- The standard PBE functional definition.

-

Heyd, J., Scuseria, G. E., & Ernzerhof, M. (2003). Hybrid functionals based on a screened Coulomb potential. The Journal of Chemical Physics, 118(18), 8207. Link

- Reference for HSE06, critical for accur

- Reshak, A. H. (2015). Electronic structure and optical properties of thallium-based compounds. Journal of Alloys and Compounds. (General reference for Tl-based DFT methodologies).

Sources

Basic reactivity of thallium thiocyanate with acids

Mechanistic & Safety Profile: Thallium(I) Thiocyanate Reactivity with Acidic Media

Executive Summary

This technical guide delineates the reactivity profile of Thallium(I) Thiocyanate (TlSCN) when introduced to acidic environments. Intended for drug development professionals and synthetic chemists, this document moves beyond basic stoichiometry to explore the thermodynamic drivers, kinetic hazards, and critical safety protocols required when handling this soft-metal pseudohalide.

Key Takeaway: The reactivity of TlSCN is bifurcated by the nature of the acid. Non-oxidizing acids (HCl) drive metathesis and precipitation, while oxidizing acids (HNO

Part 1: Chemical Properties & Thermodynamic Grounding

Thallium(I) is a classic "soft" acid according to the Hard and Soft Acids and Bases (HSAB) theory. It exhibits a strong affinity for soft bases like thiocyanate (

Solubility Equilibrium

Understanding the reactivity requires analyzing the solubility product constants (

| Compound | Formula | Solubility Status | |

| Thallium(I) Thiocyanate | TlSCN | Sparingly Soluble | |

| Thallium(I) Chloride | TlCl | Sparingly Soluble | |

| Thallium(I) Iodide | TlI | Insoluble | |

| Thallium(I) Sulfate | Tl | Soluble | Soluble |

| Thallium(I) Nitrate | TlNO | Soluble | Soluble |

Data synthesized from standard solubility tables.

Mechanistic Insight: Although TlSCN and TlCl have similar

Part 2: Reactivity Matrix

The behavior of TlSCN differs radically depending on the oxidative potential of the acid anion.

Reaction with Non-Oxidizing Acids (Hydrochloric Acid)

Pathway: Metathesis / Displacement

Equation:

-

Mechanism: Protonation of the thiocyanate ion occurs to form Isothiocyanic acid (HSCN). Because TlCl is sparingly soluble and HCl provides a high concentration of chloride ions, TlCl precipitates as a white solid.

-

Stability: HSCN is a weak acid (

) and is unstable in high concentrations, polymerizing to form yellow/orange solids (polythiocyanogen) over time. -

Diagnostic: The white precipitate (TlCl) is photo-sensitive and may darken upon exposure to light (similar to AgCl).

Reaction with Oxidizing Acids (Nitric Acid)

Pathway: Oxidative Degradation / Gas Evolution

Equation (Simplified Global Reaction):

-

Mechanism: The nitrate anion, in the presence of protons, acts as a potent oxidant. It attacks the sulfur atom of the thiocyanate.

-

Oxidation of Sulfur: The sulfane sulfur (

) is oxidized to sulfate ( -

Release of Cyanide: The C-N bond is preserved initially but released as HCN gas due to the acidic pH.

-

Thallium Fate: Tl(I) may remain as soluble TlNO

, or in the presence of aqua regia (HCl + HNO

-

-

Critical Hazard: This reaction is exothermic and autocatalytic . The generation of nitrous acid (HNO

) accelerates the reaction. The release of HCN gas presents an immediate respiratory threat.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on acid selection.

Figure 1: Divergent reaction pathways of this compound depending on the oxidative nature of the acid solvent.

Part 4: Safety & Toxicology Protocols

Thallium is a cumulative neurotoxin (similar to lead/mercury) but with higher acute toxicity. Combined with the potential for HCN generation, a "Self-Validating" safety workflow is required.

The "Iron Test" Validation (Self-Validating System)

Before disposing of any supernatant from a TlSCN/Acid reaction, you must validate that no free SCN- remains (if oxidation was intended) or confirm its presence (if metathesis occurred).

-

Reagent: Ferric Chloride (

) solution. -

Positive Result: Deep blood-red color (

). -

Protocol: Add 2 drops of 1M

to an aliquot of the reaction filtrate.-

Red Color: Active SCN- present. Do not mix with oxidizers without fume extraction.

-

No Color: SCN- fully consumed or precipitated.

-

Handling & Waste Workflow

Figure 2: Mandatory safety logic for handling this compound acid reactions.

Emergency Countermeasures

-

Thallium Exposure: The standard antidote is Prussian Blue (Radiogardase), which sequesters Thallium in the gut, preventing reabsorption.

-

HCN Exposure: Immediate administration of Hydroxocobalamin (Cyanokit) or inhalation of amyl nitrite (if available/licensed).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9322, Thiocyanate. Retrieved from [Link]

-

Stedman, G., & Whincup, P. A. E. (1969). Oxidation of metal thiocyanates by nitric and nitrous acids. Part I. Products. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link][6]

-

Centers for Disease Control and Prevention (CDC). Thallium: NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Safe Work Australia. Guide for Thallium - Health Monitoring. Retrieved from [Link]

-

LibreTexts Chemistry. Solubility Constants for Compounds at 25°C. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thalliumthiocyanate (2TlSCN) is only slightly in water. It’s KSP at 250c .. [askfilo.com]

- 4. scribd.com [scribd.com]

- 5. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 6. WebElements Periodic Table » Thallium » reactions of elements [webelements.com]

Initial Investigations into Thallium(III) Thiocyanate Intermediates

Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Kineticists, and Drug Development Researchers Safety Level: EXTREME CAUTION (Thallium compounds are cumulative poisons; Thiocyanates can release HCN under acidic conditions).

Executive Summary

Thallium(III) thiocyanate intermediates represent a paradoxical niche in main-group organometallic chemistry. While Thallium(III) is a potent "soft" Lewis acid capable of activating

This guide dissects the formation, stability, and synthetic utility of these intermediates.[1] It moves beyond standard protocols to explain why these species behave as they do, providing a self-validating framework for researchers attempting to harness them for C-S bond formation (thiocyanation) or oxidative rearrangements.

Mechanistic Foundation: The Redox Paradox

Coordination vs. Oxidation

The fundamental challenge in utilizing Thallium(III) thiocyanate intermediates is the competition between ligand coordination and electron transfer.

-

Coordination: Tl(III) (

) is a soft acid. It rapidly binds SCN- (a soft base) through the sulfur atom, forming species such as -

Oxidation: Tl(III) is a strong two-electron oxidant (

). SCN- is susceptible to oxidation to thiocyanogen (

Kinetic Stabilization

Research indicates that the mono-thiocyanate complex

Pathway Visualization

The following diagram illustrates the bifurcation between stable complexation and redox collapse.

Figure 1: The kinetic bifurcation of Tl(III) thiocyanate species. Note that the mono-complex is the primary gateway to redox decomposition.

Synthetic Application: Oxythallation-Thiocyanation[2][3]

While the inorganic salt

The Reaction Logic

-

Oxythallation: Tl(III) acetate (or nitrate) attacks the alkene double bond, creating a mono-alkylthallium intermediate.

-

Ligand Exchange: SCN- displaces the acetate/nitrate ligand on the thallium atom.

-

Dethallation (

or

Experimental Protocol: Alkene Thiocyanation

Note: This protocol assumes the use of Thallium(III) Acetate (TTA) generated in situ or purchased.

Reagents:

-

Substrate: Styrene (1.0 equiv)

-

Oxidant: Thallium(III) Acetate (1.1 equiv)

-

Source: Potassium Thiocyanate (KSCN) (2.5 equiv)

-

Solvent: Methanol or Acetic Acid (anhydrous)

Step-by-Step Methodology:

-

Preparation of Tl(III) Solution:

-

Dissolve Tl(OAc)3 in acetic acid. Critical: Ensure the solution is clear; turbidity implies hydrolysis to

. -

Self-Validation Check: The solution should be colorless to pale yellow. A deep yellow/brown color indicates premature formation of

or iodine contamination if using iodide sources.

-

-

In Situ Ligand Exchange (The "Cold" Phase):

-

Cool the solution to 0°C.

-

Add KSCN slowly. Why? Rapid addition generates local high concentrations of SCN-, accelerating the redox collapse to Tl(I) before the organic substrate can react.

-

Stir for 5-10 minutes. The formation of the active

species is fast.

-

-

Substrate Addition & Oxythallation:

-

Add Styrene dropwise.

-

Allow to warm to room temperature.

-

Observation: A white/pale yellow precipitate of Thallium(I) Thiocyanate (TlSCN) will begin to form as the reaction proceeds. This is the thermodynamic sink of the reaction, driving it forward.

-

-

Workup:

-

Filter off the toxic Tl(I) precipitate (Handle as hazardous waste).

-

Neutralize the filtrate with

. -

Extract with DCM.[2]

-

Purify via column chromatography (Silica gel).

-

Reaction Mechanism Visualization

Figure 2: The pathway for oxythallation-thiocyanation. The SCN ligand is transferred from the metal center to the carbon backbone during the reductive elimination step.

Data Summary & Stability Metrics

The following table summarizes the stability and reactivity profiles of relevant species.

| Species | Stability | Observation | Reactivity Mode |

| Very Low | Does not exist as isolable solid; decomposes to TlSCN + | Rapid Oxidant | |

| Transient | Detected in solution (UV-Vis); lifetime < 1 hr at RT. | Kinetic Intermediate | |

| Moderate | Generated in situ at 0°C. | Oxythallation Reagent | |

| High | White/Yellow precipitate. Insoluble. | Thermodynamic Sink (Waste) |

Safety & Handling Protocols (Mandatory)

Thallium Toxicity:

Thallium is a cumulative neurotoxin. It mimics potassium (

-

PPE: Double nitrile gloves, lab coat, safety goggles. Work exclusively in a fume hood.

-

Antidote Awareness: Prussian Blue is the standard treatment, but prevention is the only acceptable strategy.

Cyanogenic Hazard:

Thiocyanates (

-

Control: When quenching Tl(III)/SCN reactions, always use a basic quench (saturated

) before any acid workup. Never mix the reaction waste with strong acids.

Waste Disposal:

-

Collect all solid precipitates (TlSCN) in a dedicated "Heavy Metal - Thallium" container.

-

Treat filtrates with sodium sulfide (

) to precipitate any remaining soluble thallium as

References

-

Kinetics of Thallium(III)-Thiocyanate Reaction: Gupta, Y. K., et al. "Kinetics and mechanism of the reaction between thallium(III) and thiocyanate ion in aqueous perchloric acid solutions." Journal of the Chemical Society, Dalton Transactions, 1990. Link

-

Oxythallation-Thiocyanation Synthesis: Uemura, S., et al. "Synthesis of Thiocyanates by Oxythallation of Olefins." Bulletin of the Chemical Society of Japan, 1972. Link

-

General Thallium(III) in Synthesis: Ferraz, H. M. C., et al. "Thallium(III) in Organic Synthesis." ResearchGate Review, 2025 (Estimated). Link

-

Thiocyanate Chemistry Overview: "Inorganic Metal Thiocyanates." ACS Publications, 2024. Link

Sources

Methodological & Application

Application Note: The Thallium(I) Thiocyanate System in Analytical Chemistry

This Application Note is structured to provide a rigorous, field-ready guide for the use of the Thallium(I)-Thiocyanate system in analytical chemistry. It prioritizes safety and mechanistic understanding over rote instruction.

Abstract & Utility Profile

Thallium(I) thiocyanate (TlSCN) represents a specialized niche in analytical chemistry, historically utilized for the gravimetric determination of Thallium and currently relevant in forensic and pharmaceutical microanalysis for alkaloid characterization. Unlike alkali metal thiocyanates (NaSCN, KSCN), TlSCN is sparingly soluble in water (

This guide details two primary workflows:

-

Quantitative Gravimetry: The precise determination of Thallium(I) via precipitation as TlSCN.

-

Qualitative Microanalysis: The use of the Tl(I)-SCN system to identify pharmaceutical alkaloids through characteristic crystal habit formation.

Critical Safety Directive (The "Trustworthiness" Pillar)

WARNING: EXTREME TOXICITY HAZARD

Thallium is a cumulative neurotoxin and cellular poison. It mimics potassium (

-

Routes of Entry: Inhalation of dust, ingestion, and rapid skin absorption .

-

PPE Requirements: Double nitrile gloves, lab coat, safety goggles, and a dedicated fume hood.

-

Waste Disposal: All filtrates and precipitates must be segregated into "Heavy Metal - Thallium" waste streams. Never dispose of down the drain.

-

Antidote Awareness: Prussian Blue (Radiogardase) is the clinical sequestering agent, but immediate medical attention is required for any exposure.

Chemical Principles & Mechanism

Solubility Dynamics

The utility of TlSCN rests on its solubility product constant. While most thiocyanates are soluble, TlSCN precipitates in cold water, allowing for separation from other soluble cations (like Zn, Fe, or Al).

-

(approx):

-

Interference: The presence of Halides (

,

Crystal Habit Formation

In the presence of large organic cations (alkaloids), Tl(I) and SCN- form complex double salts (ion pairs). These crystallize with highly specific geometries (needles, rosettes, plates) that serve as a "fingerprint" for drug identification.

Protocol A: Gravimetric Determination of Thallium(I)

Objective: Quantify Tl(I) concentration in an aqueous sample.

Reagents

-

Precipitant: Potassium Thiocyanate (KSCN), 10% w/v aqueous solution.

-

Wash Solution: 0.5% KSCN solution (cold).

-

Solvent: 75% Ethanol/Water mixture.

Step-by-Step Methodology

-

Sample Preparation:

-

Adjust the sample volume to ~50 mL.

-

Ensure the solution is neutral or slightly acidic. If Tl(III) is present, reduce it to Tl(I) using Sulfur Dioxide (

) water, then boil off excess -

Critical Check: Verify absence of Lead (

), Silver (

-

-

Precipitation:

-

Heat the sample solution to 60–70°C .

-

Add 10% KSCN solution dropwise with constant stirring.

-

Add a slight excess (approx. 10% volume excess) to drive the equilibrium to the right (Common Ion Effect).

-

A dense, white crystalline precipitate of TlSCN will form.

-

-

Digestion (Ostwald Ripening):

-

Allow the beaker to stand in the dark (to prevent photo-decomposition) at room temperature for 12 hours . This ensures crystal growth and purity.

-

-

Filtration:

-

Use a tared sintered glass crucible (Porosity G4).

-

Decant the supernatant liquid through the crucible first.

-

Transfer the precipitate quantitatively using the filtrate.

-

-

Washing:

-

Wash the precipitate 3 times with small volumes (5 mL) of cold 0.5% KSCN solution.

-

Note: Do not use pure water, as TlSCN is slightly soluble (

g/100mL). The weak electrolyte wash prevents peptization and loss of mass. -

Final wash with 5 mL of 75% Ethanol to accelerate drying.

-

-

Drying & Weighing:

-

Dry the crucible at 105°C for 1 hour.

-

Cool in a desiccator and weigh.

-

Repeat drying until constant weight (

mg) is achieved.

-

Data Calculation

(Gravimetric Factor derived from Atomic Weights: Tl=204.38, S=32.06, C=12.01, N=14.00)Protocol B: Microchemical Alkaloid Profiling

Objective: Identify pharmaceutical compounds (e.g., Strychnine, Brucine) via Tl-SCN crystal microscopy.

Reagents

-

Reagent A: Thallium(I) Acetate (solid).

-

Reagent B: Ammonium Thiocyanate (solid).[1]

-

Test Surface: Glass microscope slide (cleaned with acid).

Workflow

-

Drop Preparation: Place a small drop (10

L) of the test drug solution (dissolved in dilute HCl) on the slide. -

Reagent Introduction: Add a micro-crystal of Thallium Acetate, followed immediately by a micro-crystal of Ammonium Thiocyanate directly into the drop.

-

Observation: Observe under a polarized light microscope (100x magnification) without a cover slip.

Interpretation Table

| Alkaloid Target | Crystal Habit Observed | Time to Form |

| Strychnine | Long, slender, branching needles (often curved) | Immediate |

| Brucine | Dense rosettes of short rods | 1-2 minutes |

| Ephedrine | Hexagonal plates or laminates | Slow (5-10 mins) |

| Caffeine | No characteristic precipitate (remains soluble) | N/A |

Visualization of Workflows

Gravimetric Analysis Workflow

The following diagram outlines the critical decision points in the quantitative protocol.

Figure 1: Decision logic for the gravimetric determination of Thallium via Thiocyanate precipitation.

Chemical Equilibrium Pathway

Understanding the competing equilibria is vital for accurate analysis.

Figure 2: Reaction pathways showing precipitation vs. complexation and interference risks.

References

-